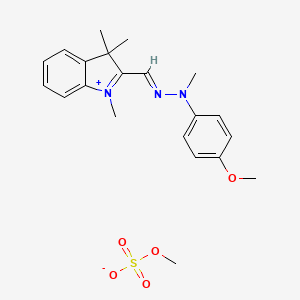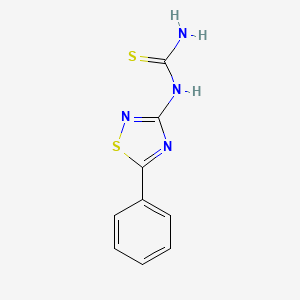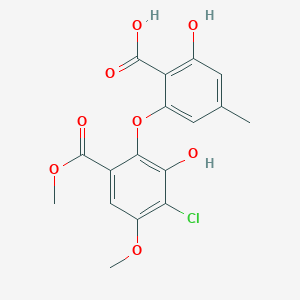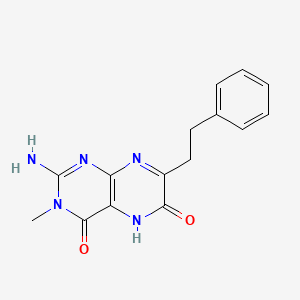
2-amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione is a member of pterins.
科学的研究の応用
Binding Affinity and Selectivity
- Binding to Nucleobases : 2-Amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione, a derivative of lumazine, exhibits selective binding to nucleobases, such as adenine, due to its substituents. The binding affinity and selectivity are influenced by hydrogen-bonding patterns, the size of the AP site, and stacking interactions (Burki et al., 2010).
Reactivity with Nucleophilic Agents
- Reactivity with Sodium Hydrogen Sulphite : This compound shows reactivity with strongly nucleophilic reagents like sodium hydrogen sulphite, forming isolable adducts. Such reactivity indicates potential applications in chemical syntheses and interactions with various nucleophiles (Albert & McCormack, 1973).
Synthesis and Oxidation Studies
- Synthesis and Oxidation Reactions : Various hydroxy and thio derivatives of lumazines, including those similar to this compound, have been synthesized. Their oxidations have been studied, highlighting the compound's relevance in synthetic chemistry and potential biological applications (Bartke & Pfleiderer, 1989).
Potential Antimalarial Activity
- Antimalarial Properties : Derivatives of this compound have been tested for antimalarial activity, showing effectiveness against Plasmodium falciparum in culture, which suggests potential therapeutic applications in malaria treatment (Halladay & Cowden, 1990).
Synthesis from Diaminomaleonitrile
- Synthesis via Diaminomaleonitrile : The compound and its derivatives have been synthesized from diaminomaleonitrile, demonstrating its accessibility for research and potential industrial applications (Tsuzuki & Tada, 1986).
Mass Spectral Analysis
- Mass Spectral Characterization : Mass spectrometry has been utilized to confirm the structure and analyze the purity of substituted pteridines, including those related to this compound. Such analysis is crucial for its use in research and potential pharmaceutical applications (Williams & Ayling, 1973).
Natural Occurrence in Marine Life
- Presence in Marine Life : The compound, as part of the pteridine class, has been identified in marine organisms like lithistid sponges, highlighting its presence in natural ecosystems and potential biological significance (Guerriero et al., 1993).
特性
分子式 |
C15H15N5O2 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC名 |
2-amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione |
InChI |
InChI=1S/C15H15N5O2/c1-20-14(22)11-12(19-15(20)16)17-10(13(21)18-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,21)(H2,16,17,19) |
InChIキー |
HRJLWHUNBAQPEX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(N=C(C(=O)N2)CCC3=CC=CC=C3)N=C1N |
正規SMILES |
CN1C(=O)C2=C(N=C(C(=O)N2)CCC3=CC=CC=C3)N=C1N |
溶解性 |
9.9 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![WURCS=2.0/2,2,1/[h2112h][a2122h-1a_1-5]/1-2/a6-b1](/img/structure/B1243173.png)

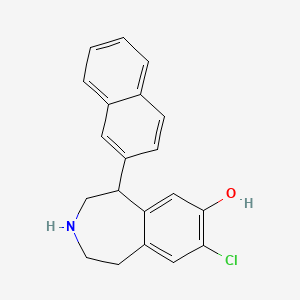
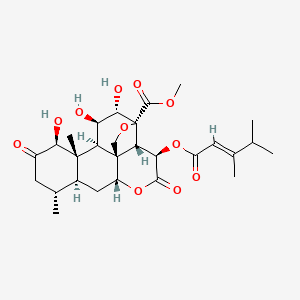

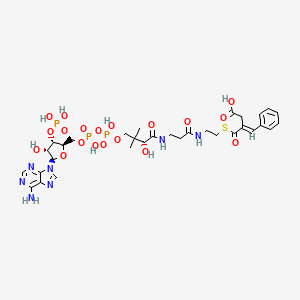
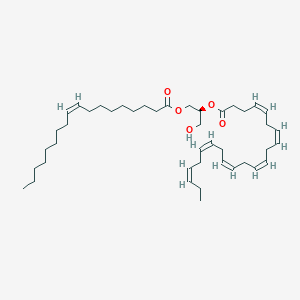

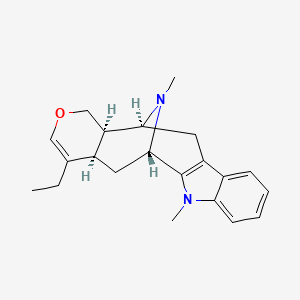

![(2S,3S)-2-amino-1-(4-chloro-6-methoxy-3-methylpyrazolo[3,4-b]quinolin-1-yl)-3-methylpentan-1-one](/img/structure/B1243188.png)
